![molecular formula C14H13F2N3 B6457327 1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole CAS No. 2548988-17-4](/img/structure/B6457327.png)

1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

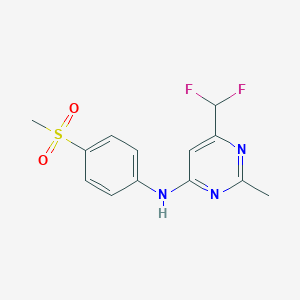

The compound “1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole” is a complex organic molecule that contains a difluoromethyl group attached to a pyrimidine ring, which is further connected to an indole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, difluoromethylation processes have seen significant advances in recent years . These processes often involve the formation of X–CF2H bonds, where X can be various elements such as carbon, oxygen, nitrogen, or sulfur .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, or mass spectrometry. Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Difluoromethylation reactions, for example, can involve various methods including electrophilic, nucleophilic, radical, and cross-coupling methods .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. Unfortunately, such data is not available .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The incorporation of difluoromethyl groups into bioactive molecules has gained prominence due to their unique properties. The highly polarized C–H bond of CF2H makes it an excellent hydrogen bond donor, setting it apart from other polyfluorinated motifs. Researchers have successfully used 1-(difluoromethyl)-2-nitrobenzene as a bioisostere for alcohol, thiol, or amine groups in drug design . This compound’s potential as a bioisostere opens up exciting avenues for developing novel pharmaceuticals.

Adaptor Protein-2 Associated Kinase 1 (AAK1) Inhibition

The compound BMS-986176/LX-9211, which contains the difluoromethyl group, has emerged as a highly selective, CNS-penetrable, and orally active AAK1 inhibitor. It is currently in clinical trials for treating neuropathic pain . AAK1 plays a crucial role in endocytosis and intracellular trafficking, making it an attractive target for therapeutic intervention.

Photocatalytic Transformations

Researchers have explored the efficient introduction of difluoromethyl groups into organic compounds using photocatalytic methods. Several FDA-approved drugs already contain the CF2 group, highlighting its relevance in drug discovery and development . Photocatalysis provides a sustainable and versatile approach for incorporating this motif into complex molecules.

Wirkmechanismus

Target of Action

The primary target of this compound is the Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria . The inhibition of SDH can lead to the death of the pathogen .

Mode of Action

The compound acts as a Succinate Dehydrogenase Inhibitor (SDHI) . It interferes with the tricarboxylic acid cycle by occupying the site of action at succinate dehydrogenase, thus disrupting the energy production within the pathogen and leading to its death .

Biochemical Pathways

The compound affects the tricarboxylic acid cycle . By inhibiting the action of succinate dehydrogenase, it disrupts the cycle, which is crucial for the production of ATP, the main energy source for cells . This disruption leads to energy deprivation within the pathogen, causing its death .

Pharmacokinetics

They have also shown good human pharmacokinetics and minimum adverse events in clinical trials .

Result of Action

The primary result of the compound’s action is the death of the pathogen . By inhibiting the succinate dehydrogenase, the compound disrupts the energy production within the pathogen, leading to its death . This makes it a potential candidate for use as a fungicide .

Safety and Hazards

Zukünftige Richtungen

The future research directions for this compound could involve further exploration of its synthesis methods, structural analysis, and potential applications. Given the presence of a difluoromethyl group, which is often found in pharmaceuticals and agrochemicals , this compound could have potential uses in these areas.

Eigenschaften

IUPAC Name |

1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N3/c1-9-17-11(14(15)16)8-13(18-9)19-7-6-10-4-2-3-5-12(10)19/h2-5,8,14H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRBGUAVNLGZGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC3=CC=CC=C32)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-4,5-dimethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457250.png)

![2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride](/img/structure/B6457256.png)

![1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B6457261.png)

![4-({4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6457264.png)

![4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457266.png)

![2-cyclopropyl-4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457274.png)

![3-[3-(pyridin-2-yl)pyrrolidin-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6457275.png)

![3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457285.png)

![2-cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457291.png)

![2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6457297.png)

![2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457319.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine](/img/structure/B6457337.png)

![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6457354.png)